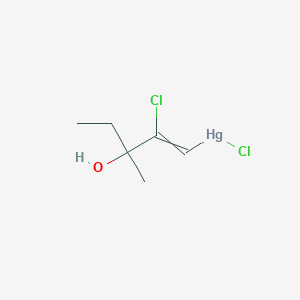
Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury is an organomercury compound characterized by the presence of both chlorine and mercury atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury typically involves the reaction of 2-chloro-3-hydroxy-3-methylpent-1-ene with a mercury(II) chloride source. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different mercury-containing species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield mercury(II) oxide derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury involves its interaction with molecular targets and pathways within biological systems. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes and pathways, resulting in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury include other organomercury compounds such as methylmercury chloride and ethylmercury chloride. These compounds share similar structural features and chemical properties but differ in their specific functional groups and reactivity.
Uniqueness
This compound is unique due to its specific combination of chlorine and mercury atoms, as well as its distinct chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63025-12-7 |
|---|---|
Fórmula molecular |
C6H10Cl2HgO |
Peso molecular |
369.64 g/mol |
Nombre IUPAC |
chloro-(2-chloro-3-hydroxy-3-methylpent-1-enyl)mercury |
InChI |
InChI=1S/C6H10ClO.ClH.Hg/c1-4-6(3,8)5(2)7;;/h2,8H,4H2,1,3H3;1H;/q;;+1/p-1 |
Clave InChI |
RFCLMUXKAJECGR-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)(C(=C[Hg]Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















